SD-1077
Description
Overview of Deuterated Medicinal Compounds
Deuteration, the substitution of hydrogen atoms with deuterium (B1214612) (a stable, heavy isotope of hydrogen), has emerged as a strategy in medicinal chemistry to potentially improve the pharmacological properties of drug molecules wikipedia.orgguidetopharmacology.orgnih.gov. This modification leverages the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes, particularly those involving the oxidative cleavage of C-H bonds catalyzed by enzymes like cytochrome P450 or monoamine oxidase (MAO) wikipedia.orgguidetopharmacology.orgnih.gov. By selectively introducing deuterium at metabolically labile sites, researchers aim to enhance a drug's pharmacokinetic profile, potentially leading to increased half-life, improved bioavailability, reduced clearance, and altered metabolite profiles without significantly changing the drug's pharmacodynamic properties or biological activity at target receptors wikipedia.orgguidetopharmacology.orgnih.gov. The successful application of this approach is evidenced by the regulatory approval of several deuterated drugs for various conditions wikipedia.orgnih.gov.
Context of Levodopa in Neurodegenerative Disease Research
Levodopa (L-DOPA) is a naturally occurring amino acid and the metabolic precursor to dopamine (B1211576). It remains the most effective symptomatic treatment for Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a profound deficiency of dopamine in the striatum. Administered orally, L-DOPA crosses the blood-brain barrier and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This dopamine replacement helps to alleviate the cardinal motor symptoms of PD, such as bradykinesia, rigidity, and tremor.
Despite its efficacy, long-term L-DOPA therapy is associated with significant challenges, including motor fluctuations (alternating between periods of good motor control and periods of impaired movement) and levodopa-induced dyskinesias (involuntary movements). These complications are thought to be related, in part, to the pulsatile dopaminergic stimulation resulting from L-DOPA's relatively short half-life and variable pharmacokinetic profile. Efforts to improve L-DOPA therapy have included the co-administration of peripheral AADC inhibitors like carbidopa (B1219) to increase the amount of L-DOPA reaching the brain and reduce peripheral side effects, as well as the use of catechol-O-methyltransferase (COMT) inhibitors to further extend L-DOPA's half-life. However, the need for more stable and sustained dopaminergic stimulation has driven research into novel formulations and analogues of L-DOPA.
Identification of SD-1077 as a Selectively Deuterated Analogue of L-DOPA
This compound is under development as a selectively deuterated analogue of L-DOPA. It is also known by synonyms such as d3-L-DOPA and deuterated levodopa. The rationale behind the development of this compound is to exploit the kinetic isotope effect to potentially improve the pharmacokinetic properties of the dopamine produced from L-DOPA in the brain. Specifically, this compound is designed with deuterium atoms at positions intended to slow down the metabolic breakdown of the resulting deuterated dopamine by enzymes such as monoamine oxidase (MAO). This selective deuteration aims to achieve a more sustained exposure to dopamine in the brain compared to that produced from non-deuterated L-DOPA, potentially addressing some of the limitations associated with conventional L-DOPA therapy, such as motor fluctuations. Preclinical studies have indicated that deuteration in this compound can enhance striatal dopamine output more effectively than L-DOPA in animal models.
Detailed research findings from a study investigating the peripheral pharmacokinetics, metabolism, and safety of this compound in healthy volunteers provide insights into its properties compared to L-DOPA. In this double-blind, two-period, crossover study, a single oral dose of 150 mg this compound combined with 37.5 mg carbidopa was compared to the same dose of L-DOPA with carbidopa. The study found that systemic exposure to this compound and L-DOPA were comparable, as reflected by similar mean AUC and Cmax values. However, systemic exposure to dopamine was significantly higher after administration of this compound/carbidopa compared to L-DOPA/carbidopa. Geometric least squares mean ratios (GMRs) for dopamine exposure (this compound/CD vs. L-DOPA/CD) were 1.8 (90% CI: 1.45–2.24; P = 0.0005) for Cmax and 2.06 (90% CI: 1.68–2.52; P < 0.0001) for AUC0–t. This increased dopamine exposure was accompanied by a reduction in the ratio of 3,4-dihydroxyphenylacetic acid (a MAO metabolite) to dopamine, supporting the hypothesis of slower metabolic breakdown of deuterated dopamine by MAO. Additionally, increased systemic exposures to COMT metabolites, 3-methoxytyramine (3-MT) and 3-O-methyldopa (3-OMD), were observed with this compound/carbidopa. The GMRs for 3-MT exposure were 1.33 (90% CI: 1.14–1.56; P = 0.0077) for Cmax and 1.66 (90% CI: 1.42–1.93; P < 0.0001) for AUC0–t, while for 3-OMD, the GMRs were 1.19 (90% CI: 1.15, 1.23; P < 0.0001) for Cmax and 1.31 (90% CI: 1.27, 1.36; P < 0.0001) for AUC0–t. These findings suggest that the selective deuteration in this compound leads to attenuated metabolic degradation of the resulting dopamine, potentially prolonging its exposure.
Here is a summary of key pharmacokinetic findings from the study in healthy volunteers:
| Parameter | This compound/Carbidopa (Geometric Mean) | L-DOPA/Carbidopa (Geometric Mean) | GMR (this compound/L-DOPA) | 90% CI | P-value |
| This compound / L-DOPA | |||||
| Cmax | - | - | 88.4 | (75.9–103.1) | - |
| AUC0–t | - | - | 89.5 | (84.1–95.3) | - |
| AUC0–inf | - | - | 89.6 | (84.2–95.4) | - |
| Dopamine | |||||
| Cmax | - | - | 1.8 | (1.45–2.24) | 0.0005 |
| AUC0–t | - | - | 2.06 | (1.68–2.52) | < 0.0001 |
| 3-Methoxytyramine (3-MT) | |||||
| Cmax | - | - | 1.33 | (1.14–1.56) | 0.0077 |
| AUC0–t | - | - | 1.66 | (1.42–1.93) | < 0.0001 |
| 3-O-Methyldopa (3-OMD) | |||||
| Cmax | - | - | 1.19 | (1.15, 1.23) | < 0.0001 |
| AUC0–t | - | - | 1.31 | (1.27, 1.36) | < 0.0001 |
Note: Geometric mean values for individual compounds were not consistently provided in the snippet, but the Geometric Least Squares Mean Ratios (GMRs) comparing this compound/CD to L-DOPA/CD are available and informative.
Properties
CAS No. |
713140-70-6 |
|---|---|
Molecular Formula |
C9H8D3NO4 |
Molecular Weight |
200.21 |
IUPAC Name |
(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic-2,3,3-d3 acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i3D2,6D |
InChI Key |
WTDRDQBEARUVNC-QZRTVAIESA-N |
SMILES |
N[C@](C([2H])([2H])C1=CC=C(O)C(O)=C1)([2H])C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SD-1077; SD 1077; SD1077; d3-L-DOPA; deuldopa; deuterated levodopa; |
Origin of Product |
United States |
Theoretical Framework of Isotopic Modification in Pharmacological Design
Principles of the Kinetic Isotope Effect in Biological Systems
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactant is replaced by one of its isotopes dovepress.comwikipedia.orgnih.govresearchgate.net. This effect is most pronounced when the isotopic substitution occurs at a bond that is broken or formed in the rate-determining step of a reaction wikipedia.orgnih.govresearchgate.net. The difference in reaction rates arises primarily from the difference in the zero-point vibrational energies of bonds involving the different isotopes wikipedia.orgacs.org. Heavier isotopes form stronger bonds with lower zero-point energies, requiring more energy to break dovepress.comacs.orginformaticsjournals.co.in.
Deuterium (B1214612) Substitution and Enzyme-Mediated Reactions
Deuterium substitution for hydrogen is the most common and well-understood type of KIE utilized in drug design wikipedia.org. The carbon-deuterium (C-D) bond is stronger and more resistant to cleavage compared to the carbon-hydrogen (C-H) bond dovepress.cominformaticsjournals.co.insci-hub.se. This difference in bond strength can significantly slow down reactions where C-H bond cleavage is involved, particularly those mediated by enzymes tandfonline.cominformaticsjournals.co.inresearchgate.netnih.gov. Enzymes, such as cytochrome P450 (CYP450) enzymes and monoamine oxidase (MAO), are often involved in the oxidative metabolism of drugs, which typically involves the scission of C-H bonds tandfonline.comjuniperpublishers.comdovepress.comnih.gov.
In the context of enzyme-catalyzed reactions, the KIE is expressed as the ratio of the reaction rate with the lighter isotope (kH) to the reaction rate with the heavier isotope (kD), i.e., kH/kD dovepress.comwikipedia.orginformaticsjournals.co.in. A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step wikipedia.org. Secondary kinetic isotope effects can also occur when the isotopic substitution is near the reaction site but the bond to the isotope is not broken wikipedia.orgtandfonline.com.
For SD-1077, which is a deuterated form of L-DOPA, the selective deuteration is aimed at reducing the metabolic degradation of dopamine (B1211576) (the active form of L-DOPA) by enzymes like MAO and dopamine β-hydroxylase (DBH) nih.govwindows.net. Specific sites for deuterium substitution in this compound were selected based on previous studies demonstrating slower oxidative deamination of dopamine by MAO and slower formation of norepinephrine (B1679862) by DBH when deuterium is incorporated at the alpha and beta carbons nih.govwindows.net.
Impact on Reaction Rates and Metabolic Pathways
The increased strength of C-D bonds due to the kinetic isotope effect can lead to a reduction in the rate of enzymatic metabolism at the deuterated positions tandfonline.comdovepress.cominformaticsjournals.co.in. This can result in a slower rate of systemic clearance for the deuterated drug compared to its non-deuterated counterpart juniperpublishers.comdovepress.com.
Studies on this compound have shown that the selective deuteration attenuates the metabolic degradation of deuterated dopamine in plasma nih.gov. This slower metabolic breakdown of dopamine by MAO has been confirmed by a reduction in the ratio of 3,4-dihydroxyphenylacetic acid (a metabolite) to dopamine researchgate.netukolegija.lt. While the selective deuteration of this compound aims for reduced degradation of central dopamine without a change in metabolic pathway, metabolic switching has been reported for other deuterated drugs nih.gov.
Bioisosteric Principles in Deuterated Compound Development
Bioisosterism is a strategy in medicinal chemistry where one substructure is replaced with another with similar physical and chemical properties to improve the properties of the original compound while retaining its biological activity nih.govresearchgate.netcambridgemedchemconsulting.comnih.gov. Deuterium substitution for hydrogen is considered a classical bioisosteric replacement researchgate.netsci-hub.se.
Despite the minimal structural change, replacing hydrogen with deuterium can influence various drug characteristics nih.gov. While deuterium and hydrogen have similar chemical and physical properties, the mass difference leads to stronger C-D bonds dovepress.cominformaticsjournals.co.insci-hub.se. This difference is leveraged to impact metabolic stability without significantly altering the molecule's shape, electronic properties, or interaction with biological targets tandfonline.comjuniperpublishers.comsci-hub.senih.gov. The objective is to maintain the desired pharmacological activity while improving pharmacokinetic properties researchgate.netcambridgemedchemconsulting.comnih.gov.
Deuterium substitution can lead to small, measurable changes in properties like lipophilicity and pKa, although these are generally considered insignificant in affecting target potency or selectivity dovepress.comsci-hub.senih.gov. The primary benefit as a bioisostere lies in the increased stability of the C-D bond towards enzymatic cleavage sci-hub.se.
Modulation of Pharmacokinetic Profiles through Deuteration
Deuteration can significantly modulate the pharmacokinetic profile of a drug, primarily by influencing its metabolic stability tandfonline.cominformaticsjournals.co.inresearchgate.net. By slowing down the rate of metabolism at vulnerable sites, deuteration can lead to increased systemic exposure, a longer biological half-life, and potentially a reduced dosing frequency nih.govjuniperpublishers.comdovepress.comresearchgate.netinformaticsjournals.co.inresearchgate.net.
For this compound, the selective deuteration is designed to prolong the exposure to central dopamine nih.govukolegija.ltresearchgate.net. Studies comparing this compound in combination with carbidopa (B1219) to non-deuterated L-DOPA with carbidopa in healthy subjects have provided data on its pharmacokinetic profile.
| Pharmacokinetic Parameter | This compound/Carbidopa Geometric Least Squares Mean Ratio (90% CI) vs. L-DOPA/Carbidopa | p-value |
| Dopamine Cmax | 1.8 (1.45–2.24) | 0.0005 |
| Dopamine AUC0–t | 2.06 (1.68–2.52) | < 0.0001 |
| 3-MT Cmax | 1.33 (1.14–1.56) | 0.0077 |
| 3-MT AUC0–t | 1.66 (1.42–1.93) | < 0.0001 |
| 3-OMD Cmax | 1.19 (1.15, 1.23) | < 0.0001 |
| 3-OMD AUC0–t | 1.31 (1.27, 1.36) | < 0.0001 |
Data derived from a study in healthy volunteers comparing single oral doses of 150 mg this compound + 37.5 mg carbidopa to 150 mg L-DOPA + 37.5 mg carbidopa researchgate.netukolegija.ltresearchgate.net. Cmax: maximum concentration; AUC0–t: area under the concentration-time curve from time 0 to the last measurable concentration; 3-MT: 3-methoxytyramine; 3-OMD: 3-O-methyldopa.
The data indicate that systemic exposure to dopamine was significantly higher after administration of this compound/carbidopa compared to L-DOPA/carbidopa, evidenced by the increased Cmax and AUC values for dopamine researchgate.netukolegija.ltresearchgate.net. This is consistent with a slower metabolic breakdown of dopamine by MAO, as supported by the reduced ratio of 3,4-dihydroxyphenylacetic acid to dopamine researchgate.netukolegija.lt. Additionally, there were increases in systemic exposures to metabolites of the catechol O-methyltransferase (COMT) reaction, 3-methoxytyramine and 3-O-methyldopa researchgate.netukolegija.ltresearchgate.net.
These findings illustrate how selective deuteration in this compound can impact the metabolic fate of its active form, dopamine, leading to altered pharmacokinetic parameters compared to the non-deuterated analogue nih.govresearchgate.netukolegija.ltresearchgate.net.
Chemical Synthesis and Analog Generation of Sd 1077
Synthetic Pathways for Deuterium (B1214612) Incorporation
The introduction of deuterium into organic molecules like L-DOPA can be achieved through various synthetic strategies. For SD-1077, the deuteration is targeted to specific positions on the molecule. guidetopharmacology.org
Isotopic Exchange Reactions
Isotopic exchange reactions represent a fundamental approach for introducing deuterium into organic compounds. These reactions involve the reversible exchange of hydrogen atoms with deuterium atoms from a deuterated solvent or reagent, often catalyzed by acids, bases, or metal complexes. While general isotopic exchange can lead to deuterium incorporation at various labile positions, achieving site-specific deuteration often requires careful control of reaction conditions, catalyst selection, and the presence of directing groups. The principle of H/D exchange is relevant to understanding how deuterium can be introduced into the L-DOPA scaffold, although the specific synthesis of this compound likely employs more controlled methods to ensure targeted labeling. nih.gov
Precursor-Based Deuteration Strategies
Precursor-based strategies involve the synthesis of intermediate compounds that facilitate the directed incorporation of deuterium at desired positions. This approach allows for greater control over the regioselectivity and extent of deuteration compared to general exchange methods. For this compound, deuterium is specifically incorporated at the alpha (α) and beta (β) carbons of the L-DOPA structure. guidetopharmacology.org This targeted deuteration is based on research indicating that deuterium substitution at these positions can slow down the metabolic breakdown of dopamine (B1211576), the active metabolite of L-DOPA, by enzymes such as monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH). guidetopharmacology.org
The manufacturing process for this compound yields a product that is predominantly deuterated at these specific sites. Analysis has shown that the manufactured material is typically composed of a high percentage of the trideuterated form and a smaller percentage of a dideuterated form. guidetopharmacology.org
Table 1: Isotopic Composition of Manufactured this compound
| Isotopic Form | Approximate Percentage |
| d3-(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl) propanoic acid | 90% |
| d2-(2S,3S)-2-amino-2,3-dideuterio-3-(3,4-dihydroxyphenyl) propanoic acid | 10% |
Source: Data on file, Teva Pharmaceutical Industries. guidetopharmacology.org
This composition highlights the success of precursor-based strategies in achieving selective deuteration at the targeted alpha and beta carbon positions.
Stereochemical Considerations in this compound Synthesis
L-DOPA possesses an (S) stereochemistry at the alpha carbon. Maintaining this specific stereochemistry is crucial for the biological activity of the compound, as the human body primarily utilizes the L-isomer. Therefore, the synthetic routes developed for this compound must ensure that the original (S) configuration at the alpha carbon is preserved during the deuteration process.
Stereospecific deuterium substitution, particularly at chiral centers like the alpha carbon in L-DOPA, requires synthetic methodologies that minimize or prevent epimerization. Achieving complete retention of stereochemistry in the synthesis of alpha-chiral amines, such as the L-DOPA structure, can be accomplished through the careful selection of catalysts and reaction conditions. nih.gov The synthetic approach for this compound is designed to incorporate deuterium while maintaining the integrity of the (S) stereocenter, thereby yielding a deuterated product with the desired biological configuration.
Development of Structurally Related Deuterated Analogues for Research
The principles and methodologies employed in the synthesis of this compound can be extended to the development of other structurally related deuterated analogues for research purposes. The strategic substitution of hydrogen with deuterium in different parts of a molecule can lead to compounds with altered metabolic stability and pharmacokinetic properties, providing valuable tools for studying metabolic pathways and enzyme mechanisms.
Molecular and Biochemical Characterization of Sd 1077
Structural Analysis through Spectroscopic Methods
The precise structural characterization of deuterated compounds like SD-1077 is crucial to confirm the sites of deuteration and assess isotopic purity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for these analyses. sigmaaldrich.comfishersci.cafishersci.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
NMR spectroscopy is a powerful technique used to elucidate the structure and dynamics of molecules, including the confirmation of isotopic enrichment and the specific positions of deuterium (B1214612) atoms within a molecule. sigmaaldrich.comfishersci.cafishersci.canih.govnih.govguidetopharmacology.orguni.lumpg.deguidetopharmacology.org Both ¹H and ¹³C NMR are commonly employed in the characterization of deuterated compounds. citeab.comnih.govnih.govguidetopharmacology.orguni.lumpg.deguidetopharmacology.org
In the context of deuterated molecules, ¹H NMR is particularly useful for determining the percentage of deuterium incorporation at specific sites. This is typically achieved by comparing the integrals of the signals corresponding to the remaining hydrogen atoms at deuterated positions relative to the integrals of signals from unlabeled positions within the molecule. nih.gov The absence or significant reduction in intensity of a ¹H NMR signal, compared to the non-deuterated analog, indicates successful deuteration at that position.
¹³C NMR spectroscopy provides complementary information. The presence of deuterium atoms can affect the chemical shifts and coupling patterns of neighboring carbon atoms due to deuterium-carbon coupling. nih.gov Analyzing these changes in the ¹³C NMR spectrum helps verify the sites of deuteration. Two-dimensional NMR techniques, such as COSY, HMBC, and HMQC, can further aid in confirming the connectivity and the precise location of deuterium incorporation by revealing correlations between protons and carbons. fishersci.cauni.lu
Mass Spectrometry for Isotopic Purity Assessment
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Time-of-Flight Mass Spectrometry (TOF-MS) are frequently used for the characterization of deuterated compounds. sigmaaldrich.comnih.govmims.com High-resolution MS, particularly TOF-MS, offers improved resolution between isotopes, enabling the accurate quantification of the labeled composition and the detection of minor isotopologues. mims.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, researchers can determine the number of deuterium atoms incorporated into the molecule and assess the presence and abundance of under-deuterated or over-deuterated species. mims.com This is crucial for ensuring the consistency and quality of the synthesized deuterated compound.
Enzymatic Interaction Studies
The biochemical characterization of this compound involves investigating its interactions with key enzymes involved in the metabolism of its parent compound, L-DOPA, and the resulting neurotransmitter, dopamine (B1211576). Enzymes such as Monoamine Oxidase (MAO), Dopamine β-Hydroxylase (DBH), and Catechol-O-Methyltransferase (COMT) play significant roles in these metabolic pathways. wikipedia.org
Investigation of Monoamine Oxidase (MAO) Substrate Specificity and Inhibition Kinetics
Dopamine, the primary active metabolite of L-DOPA, is extensively metabolized by MAO, an enzyme that catalyzes the oxidative deamination of monoamines. wikipedia.org There are two main isoforms of MAO, MAO-A and MAO-B, which exhibit different substrate specificities. Both isoforms are known to metabolize dopamine.
Preclinical studies with deuterated dopamine, related to this compound, have indicated slower metabolism of central deuterated dopamine compared to its non-deuterated counterpart. wikipedia.orgnewdrugapprovals.orgnih.govciteab.com This suggests that the deuterium substitution in this compound influences its metabolic fate via MAO. A clinical study comparing the pharmacokinetics and metabolism of this compound/carbidopa (B1219) to L-DOPA/carbidopa in healthy subjects provided further evidence. wikipedia.orgnih.govciteab.com The study found significantly higher systemic exposure to dopamine after administration of this compound/carbidopa. nih.govciteab.com This was accompanied by a concomitant reduction in the ratio of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine produced by MAO-catalyzed deamination, to dopamine. nih.govciteab.com This finding directly supports a slower metabolic breakdown of dopamine when derived from this compound, confirming the impact of deuteration on MAO activity towards this substrate. Specific sites for deuterium substitution in this compound were strategically chosen based on prior research demonstrating that deuterium incorporation at the α-carbon can slow down the oxidative deamination of dopamine by MAO.
Table 1: Select Metabolic Exposure Ratios: this compound/CD vs. L-DOPA/CD in Healthy Subjects nih.govciteab.com
| Analyte Ratio (this compound/CD vs. L-DOPA/CD) | Geometric Least Squares Mean Ratio (90% CI) | P-value | Finding Related to MAO |
| Dopamine AUC₀₋ₜ | 2.06 (1.68–2.52) | <0.0001 | Higher systemic exposure to dopamine. |
| DOPAC/Dopamine Ratio | Reduced (specific ratio not provided) | Confirmed | Concomitant reduction, confirming slower MAO breakdown. |
Analysis of Dopamine β-Hydroxylase (DBH) Interaction Dynamics
Dopamine is also a substrate for Dopamine β-Hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862). wikipedia.org This enzymatic transformation is another pathway for dopamine metabolism. Similar to the rationale for targeting MAO-mediated metabolism, the selective deuteration in this compound was designed to influence DBH activity. Specific sites for deuterium substitution in this compound were selected based on previous studies demonstrating that deuterium incorporation at the β-carbon can slow down the formation of norepinephrine by DBH. This indicates that the deuteration pattern in this compound is intended to impact the interaction dynamics with DBH, leading to a potentially slower conversion of the deuterated dopamine metabolite to norepinephrine.
Catechol-O-Methyltransferase (COMT) Metabolic Pathway Analysis
Catechol-O-Methyltransferase (COMT) is another important enzyme in the metabolism of catecholamines, including L-DOPA and dopamine. wikipedia.org COMT catalyzes the methylation of a hydroxyl group on the catechol ring. The major metabolic pathway for L-DOPA involving COMT is its methylation to 3-O-methyldopa (3-OMD). wikipedia.org
In the clinical study comparing this compound/carbidopa and L-DOPA/carbidopa, the observed differences in exposure to 3-OMD between the two treatments were reported as small. This suggests that while COMT is involved in the metabolic clearance of this compound (likely converting it or its dopamine metabolite to deuterated 3-OMD), the deuterium substitution in this compound does not appear to cause a major alteration or shift in this primary metabolic pathway compared to non-deuterated L-DOPA. The study authors noted that the addition of a COMT inhibitor could potentially further enhance the clinical profile of this compound. This implies that COMT-mediated metabolism remains a relevant pathway for this compound, and its inhibition could further prolong the exposure to the active species (deuterated dopamine).
Table 2: Select Metabolic Exposure Ratios: this compound/CD vs. L-DOPA/CD in Healthy Subjects (COMT Pathway)
| Analyte Ratio (this compound/CD vs. L-DOPA/CD) | Geometric Least Squares Mean Ratio (90% CI) | P-value | Finding Related to COMT |
| 3-OMD AUC₀₋ₜ | 1.31 (1.27, 1.35) | <0.0001 | Small observed difference in exposure, suggesting no major shift in COMT metabolic pathway. |
Preclinical Pharmacological Investigations of Sd 1077
In Vitro Metabolic Stability Assessment
In vitro metabolic stability studies are crucial for predicting how a compound will be metabolized in the liver and other tissues, providing insights into its potential half-life and clearance. nuvisan.comnih.gov These assessments often involve incubating the compound with liver microsomes or hepatocytes from various species. nuvisan.com
Enzyme Kinetic Studies in Isolated Systems
Enzyme kinetic studies in isolated systems, such as with purified enzymes or subcellular fractions like microsomes, are employed to determine the specific enzymes involved in the metabolism of a compound and their kinetic parameters (e.g., Km, Vmax). nih.govacs.orgacs.org This helps to understand the intrinsic clearance of the compound by specific metabolic pathways. While the provided search results mention that preclinical models showed slower metabolism of central deuterated dopamine (B1211576) nih.govresearchgate.netnih.gov, detailed data specifically on the enzyme kinetic studies of SD-1077 in isolated preclinical enzyme systems were not extensively available within the provided search snippets. General methodologies for assessing in vitro metabolic stability and enzyme kinetics in isolated systems are well-established in preclinical drug development. nuvisan.comnih.gov
Comparative Metabolic Profiling with L-DOPA
Comparative metabolic profiling is essential for understanding how the metabolic fate of a deuterated compound like this compound differs from its non-deuterated analog, L-DOPA. The selective deuteration in this compound is intended to reduce degradation at specific sites, potentially by enzymes like monoamine oxidase (MAO) or dopamine β-hydroxylase (DBH), which are involved in dopamine metabolism. nih.gov
While detailed preclinical comparative metabolic profiling data were not explicitly provided in the search results, a clinical study comparing this compound/carbidopa (B1219) with L-DOPA/carbidopa in healthy subjects offers insights into the metabolic differences observed systemically. This study reported that systemic exposure to dopamine (the active metabolite) was significantly higher after administration of this compound/carbidopa compared to L-DOPA/carbidopa. nih.govresearchgate.netnih.gov This was accompanied by a reduction in the ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine, suggesting a slower metabolic breakdown of dopamine by MAO following this compound administration. nih.govnih.gov
The clinical study also observed increases in systemic exposures to metabolites of the catechol-O-methyltransferase (COMT) reaction, 3-methoxytyramine (3-MT) and 3-O-methyldopa (3-OMD), following this compound/carbidopa administration compared to L-DOPA/carbidopa. nih.gov This could potentially indicate a metabolic switching or shunting towards alternative pathways when the primary metabolic route is slowed by deuteration. nih.gov
The following table summarizes comparative pharmacokinetic parameters from the clinical study, which provide indirect evidence of altered metabolism compared to L-DOPA.
| Parameter | This compound vs. L-DOPA Geometric Least Squares Mean Ratio (90% CI) | Significance (P-value) | Source |
| Parent Drug (this compound/L-DOPA) | |||
| Cmax | 88.4 (75.9–103.1) | Not specified | nih.govresearchgate.net |
| AUC0–t | 89.5 (84.1–95.3) | Not specified | nih.govresearchgate.net |
| AUC0–inf | 89.6 (84.2–95.4) | Not specified | nih.govresearchgate.net |
| Metabolite (Dopamine) | |||
| Cmax | 1.8 (1.45–2.24) | 0.0005 | nih.govresearchgate.netnih.gov |
| AUC0–t | 2.06 (1.68–2.52) | < 0.0001 | nih.govresearchgate.netnih.gov |
| Metabolite (DOPAC) | |||
| Cmax | 0.83 (0.72, 0.95) | 0.0357 | nih.gov |
| AUC0–t | 0.87 (0.76, 0.99) | 0.0776 | nih.gov |
| AUC0–inf | 0.89 (0.78, 1.01) | 0.1146 | nih.gov |
| Metabolite (3-MT) | |||
| Cmax | 1.33 (1.14–1.56) | 0.0077 | nih.gov |
| AUC0–t | 1.66 (1.42–1.93) | < 0.0001 | nih.gov |
| Metabolite (3-OMD) | |||
| Cmax | 1.19 (1.15, 1.23) | < 0.0001 | nih.gov |
| AUC0–t | 1.31 (1.27, 1.36) | < 0.0001 | nih.gov |
Note: Data presented in this table are derived from a clinical study in healthy human subjects nih.govresearchgate.netnih.gov and are included here to illustrate comparative metabolic effects, as detailed preclinical comparative metabolic profiling data were not available in the provided sources.
In Vivo Pharmacokinetic Profiles in Preclinical Models
In vivo pharmacokinetic (PK) studies in preclinical animal models are essential to characterize the absorption, distribution, metabolism, and excretion of a compound in a living system, providing data on systemic exposure, tissue distribution, and clearance. frontiersin.orgjyoungpharm.org Commonly used animal models include rodents (e.g., rats) and non-rodents (e.g., dogs, monkeys).
Absorption and Distribution Studies in Animal Models
Absorption studies in animal models evaluate the rate and extent to which a compound enters the systemic circulation after administration by a specific route (e.g., oral). Distribution studies investigate how the compound is distributed to various tissues and organs throughout the body. frontiersin.orgjyoungpharm.org Factors such as permeability, protein binding, and active transport influence distribution. sygnaturediscovery.com
While preclinical models were used in the development of this compound targetmol.commedkoo.comnih.govresearchgate.netnih.gov, specific detailed data on the absorption rate, extent, and tissue distribution of this compound in animal models were not comprehensively available in the provided search results. General preclinical ADME studies in rats and other species involve administering the compound and measuring its concentration in plasma and various tissues over time using bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). frontiersin.orgnuvisan.comroyalsocietypublishing.org
Metabolic Fate and Metabolite Identification in Biological Matrices
Metabolic fate studies in preclinical species aim to identify and characterize the metabolites of the parent compound formed in vivo. This involves analyzing biological matrices such as plasma, urine, feces, and tissue extracts using advanced analytical techniques. thermofisher.comlhasalimited.org Identifying metabolites is crucial for understanding the biotransformation pathways and assessing potential safety implications of metabolites. lhasalimited.org
As noted in the comparative metabolic profiling section, preclinical models showed slower metabolism of central deuterated dopamine following this compound administration. nih.govresearchgate.netnih.gov The clinical study in healthy volunteers identified several metabolites of this compound, including dopamine, DOPAC, 3-MT, and 3-OMD, consistent with the known metabolic pathways of L-DOPA and dopamine involving decarboxylation, deamination by MAO, and O-methylation by COMT. nih.govnih.gov The deuteration in this compound specifically targets positions that influence metabolism by enzymes like MAO and DBH. nih.gov Detailed identification and quantification of metabolites specifically from preclinical animal studies were not extensively detailed in the provided search results.
Elimination Pathways in Preclinical Species
Elimination studies in preclinical models determine how the parent compound and its metabolites are cleared from the body, primarily through excretion in urine, feces, and bile. frontiersin.orgroyalsocietypublishing.org These studies help to understand the major routes of excretion and the rate of clearance. frontiersin.org
Neurochemical Analysis in Animal Models
Preclinical studies in animal models have employed neurochemical techniques to assess the effects of this compound on central dopamine systems. These investigations provide insight into the compound's mechanism of action at the neurochemical level, particularly within the striatum, a brain region critically involved in motor control and affected in conditions like Parkinson's disease.
Microdialysis for Striatal Dopamine Output Measurement
Microdialysis is a technique used in preclinical research to measure extracellular concentrations of neurotransmitters and metabolites in specific brain regions in living animals. Studies utilizing microdialysis in rodents have demonstrated that this compound is more effective than non-deuterated L-DOPA in enhancing striatal dopamine output. researchgate.net
Central Dopamine Exposure and Turnover Rates
Preclinical models have indicated that the deuteration in this compound leads to slower metabolism of central deuterated dopamine. researchgate.neteurekaselect.com This slower metabolic breakdown is evidenced by the observation of a decreased ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine (DA). researchgate.net The reduced DOPAC/DA ratio suggests that slower breakdown by monoamine oxidase (MAO) contributes to a lower rate of dopamine turnover. researchgate.net Animal studies have further shown that deuteration at the alpha- and beta-carbons of the molecule slows down the breakdown of deuterated dopamine by both monoamine oxidase and dopamine β-hydroxylase. researchgate.net This metabolic stability is associated with an enhanced half-life of dopamine in the brain in preclinical models, potentially leading to a prolonged treatment effect.
Mechanistic Investigations of Sd 1077 S Biological Activity
Elucidation of Prolonged Dopamine (B1211576) Availability Mechanisms
The core mechanism by which SD-1077 influences biological activity involves the strategic placement of deuterium (B1214612) atoms within its structure. This compound is primarily composed of d₃-(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl) propanoic acid, with a smaller percentage of d₂-(2S,3S)-2-amino-2,3-dideuterio-3-(3,4-dihydroxyphenyl) propanoic acid. nih.gov This selective deuteration, particularly at the α- and β-carbons, confers increased metabolic stability to the resulting dopamine molecule. nih.govresearchgate.net
Preclinical studies in animals have demonstrated that this deuteration slows down the enzymatic breakdown of dopamine by key metabolic enzymes, specifically monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH). nih.govresearchgate.net This attenuated metabolism leads to enhanced striatal dopamine output, as measured by techniques such as microdialysis, compared to the effects observed with non-deuterated L-DOPA. nih.gov A decreased ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine (DA) has been observed, which serves as an indicator of reduced dopamine turnover due to slower MAO-mediated degradation. nih.govnih.gov
Studies in healthy human subjects comparing this compound co-administered with carbidopa (B1219) to L-DOPA with carbidopa have provided further insight into these mechanisms. Systemic exposure to dopamine was found to be significantly higher following this compound administration. nih.gov This was accompanied by a concomitant reduction in the DOPAC/DA ratio, reinforcing the finding of slower metabolic breakdown by MAO in humans. nih.gov Additionally, increases in the systemic exposure to metabolites of the catechol O-methyltransferase (COMT) reaction, 3-methoxytyramine (3-MT) and 3-O-methyldopa (3-OMD), were observed with this compound compared to L-DOPA. nih.gov
The data below illustrates the comparative systemic exposure and metabolic ratios observed in healthy subjects:
| Analyte/Ratio | Geometric Least Squares Mean Ratio (this compound/L-DOPA) | 90% Confidence Interval | p-value |
| Dopamine Cmax | 1.8 | 1.45–2.24 | 0.0005 |
| Dopamine AUC₀₋ₜ | 2.06 | 1.68–2.52 | <0.0001 |
| DOPAC/DA Ratio | Reduced (Concomitant Reduction) | N/A | N/A |
| 3-MT Cmax | 1.33 | 1.14–1.56 | 0.0077 |
| 3-MT AUC₀₋ₜ | 1.66 | 1.42–1.93 | <0.0001 |
| 3-OMD Cmax | 1.19 | 1.15–1.23 | <0.0001 |
| 3-OMD AUC₀₋ₜ | 1.31 | 1.27–1.36 | <0.0001 |
Note: Data derived from systemic exposure comparisons in healthy subjects co-administered with carbidopa. nih.gov
This altered metabolic profile, characterized by slower degradation of dopamine, is a key factor in the potential for prolonged central dopamine exposure with this compound. nih.govresearchgate.net
Influence on Neurotransmitter Dynamics
This compound's primary influence on neurotransmitter dynamics stems from its effect on dopamine metabolism. By attenuating the breakdown of dopamine, this compound effectively prolongs the presence and activity of dopamine in the synapse and extrasynaptic space. nih.govresearchgate.net This contrasts with the shorter half-life of dopamine produced from non-deuterated L-DOPA, which can lead to more pulsatile dopaminergic stimulation. nih.gov
The increased striatal dopamine output observed in preclinical models following this compound administration indicates a sustained elevation in dopamine levels within this key brain region. nih.gov This sustained presence, resulting from reduced metabolic clearance, represents a significant alteration in dopamine dynamics compared to the more rapid fluctuations seen with conventional L-DOPA. While the search results describe general neurotransmitter dynamics, including release and reuptake mechanisms, the specific impact of this compound is primarily attributed to its metabolic stabilization of dopamine after it has been synthesized from the deuterated precursor. nih.govnih.govau.dkarxiv.orgpnas.org
Structure Activity Relationship Sar Studies of Sd 1077 and Analogues
Correlations between Deuteration Sites and Metabolic Stability
Deuteration at specific sites in a molecule can significantly influence its metabolic stability due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of cleavage by enzymes involved in metabolism researchgate.netinformaticsjournals.co.innih.govjuniperpublishers.com. In the case of SD-1077, selective deuteration has been performed at the alpha and beta carbons of the alanine (B10760859) side chain of L-DOPA nih.gov.
Preclinical studies in rodents have demonstrated that the deuteration in this compound enhances striatal dopamine (B1211576) output more effectively than non-deuterated L-DOPA nih.gov. This enhanced effect is attributed to the slower metabolic breakdown of deuterated dopamine by enzymes such as monoamine oxidase (MAO) and dopamine beta-hydroxylase (DBH) nih.gov. Specifically, deuteration at the alpha-carbon has been shown to slow down oxidative deamination by MAO, while deuteration at the beta-carbon can slow the formation of norepinephrine (B1679862) by DBH nih.gov.
Clinical studies comparing this compound co-administered with carbidopa (B1219) to L-DOPA with carbidopa in healthy subjects have provided further insights into the impact of deuteration on metabolic stability. While the peripheral pharmacokinetics of this compound and L-DOPA were found to be comparable, systemic exposure to dopamine was significantly higher after administration of this compound/carbidopa nih.govresearchgate.netresearchgate.netresearchgate.net. This was accompanied by a reduction in the ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine, confirming a slower metabolic breakdown of dopamine by MAO nih.govresearchgate.netresearchgate.netresearchgate.net. Increased systemic exposures to metabolites of catechol-O-methyltransferase (COMT), 3-methoxytyramine (3-MT), and 3-O-methyldopa (3-OMD) were also observed with this compound compared to L-DOPA researchgate.netresearchgate.net. These findings collectively indicate that the selective deuteration in this compound attenuates the metabolic degradation of dopamine, thereby increasing its exposure nih.govresearchgate.net.
| Compound | Deuteration Sites | Impact on Metabolic Enzyme | Observed Effect |
| This compound | Alpha-carbon | MAO | Slower oxidative deamination of DA |
| This compound | Beta-carbon | DBH | Slower formation of norepinephrine |
| Deuterated DA | Alpha/Beta carbons | MAO, DBH | Slower metabolic breakdown of DA |
Impact of Deuterium (B1214612) Position on Enzyme Kinetic Properties
The position of deuterium substitution directly influences the magnitude of the kinetic isotope effect on enzymatic reactions. A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction researchgate.netnih.govwikipedia.org. In the context of this compound, the deuteration at the alpha and beta carbons affects the enzymatic cleavage of C-H (or C-D) bonds during the metabolism of dopamine by MAO and DBH nih.gov.
Studies on stereospecific deuterium substitution at the alpha-carbon position of dopamine have shown effects on oxidative deamination catalyzed by MAO-A and MAO-B from different tissues nih.gov. This highlights the sensitivity of enzyme kinetics to the precise location of deuterium atoms within the substrate molecule. The slower rate of C-D bond cleavage compared to C-H bond cleavage directly impacts the catalytic efficiency of these enzymes on deuterated dopamine, leading to altered reaction rates and prolonged presence of the active metabolite researchgate.netnih.gov. The magnitude of the deuterium kinetic isotope effect (DKIE), expressed as the ratio of rate constants kH/kD, quantifies this difference in reactivity researchgate.netnih.gov. Higher DKIE values indicate a significantly slower reaction rate with the deuterated substrate researchgate.netnih.gov.
Computational Approaches in SAR Analysis
Computational methods play a crucial role in modern drug discovery and can complement experimental SAR studies by providing insights into molecular interactions and predicting biological activities ufmg.brnih.govmdpi.com. While specific detailed computational SAR studies solely focused on this compound and a broad range of its analogues were not prominently found in the search results, the general principles of these approaches are highly relevant to understanding the potential impact of structural modifications, including deuteration, on compound behavior.
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a ligand (such as this compound or its analogues) when bound to a protein target (like metabolic enzymes or receptors) ufmg.brmdpi.comnih.govrsc.org. These simulations estimate the binding affinity between the ligand and the target based on scoring functions mdpi.comnih.gov.
For this compound, molecular docking could be used to model the interaction of deuterated dopamine with the active sites of enzymes like MAO and DBH. By comparing the predicted binding modes and energies of deuterated and non-deuterated dopamine, researchers could gain insights into how the presence of deuterium might subtly influence the enzyme-substrate interaction and potentially impact the catalytic process. While docking primarily assesses binding, the stability of the enzyme-substrate complex is a factor influencing the reaction rate.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activities ufmg.brnih.govmdpi.com. These models can be used to predict the activity of new or untested compounds and to identify the key molecular features that influence activity ufmg.brmdpi.com.
In the context of this compound, QSAR modeling could be applied to a series of deuterated and non-deuterated L-DOPA analogues with varying degrees and positions of deuteration. By correlating the structural descriptors (which can include parameters related to isotopic substitution) with experimental data on metabolic stability or biological potency, QSAR models could potentially:
Identify the specific positions and extent of deuteration that are most critical for enhancing metabolic stability.
Predict the metabolic stability or biological activity of novel deuterated analogues before their synthesis and testing.
Provide a quantitative understanding of the relationship between deuterium incorporation and the observed biological effects.
While the search results did not yield specific published QSAR models for this compound, this computational approach remains a valuable tool in SAR studies of isotopically modified compounds.
Stereoselectivity and Isotopic Effects on Biological Potency
This compound is described as d3-L-DOPA, indicating that it retains the (S)-stereochemistry of natural L-DOPA medkoo.com. Stereochemistry is a critical aspect of SAR, as different stereoisomers of a compound can exhibit significant differences in their biological activity, metabolism, and toxicity due to differential interactions with chiral biological targets like enzymes and receptors ulisboa.ptethz.chethernet.edu.et.
The selective deuteration in this compound is applied to the L-isomer of DOPA medkoo.com. While the impact of this specific deuteration on the stereoselectivity of its interactions with metabolic enzymes or dopamine receptors is not explicitly detailed in the search results, the principle of stereoselectivity in biological systems is well-established ulisboa.ptethz.chethernet.edu.et. It is understood that enzymes and receptors can exhibit preferences for specific stereoisomers.
Isotopic effects, particularly the kinetic isotope effect, directly influence the rate of enzymatic reactions that involve the cleavage of bonds to the isotopically labeled atom researchgate.netnih.govwikipedia.org. As discussed in Section 7.2, this leads to altered metabolic rates and consequently affects the concentration and duration of action of the active metabolite, dopamine nih.govresearchgate.net. The increased exposure to dopamine following this compound administration, as observed in clinical studies, is a direct consequence of the isotopic effect on its metabolism, leading to enhanced biological potency in terms of dopamine delivery nih.govresearchgate.netresearchgate.netresearchgate.net.
The interplay between stereoselectivity and isotopic effects is complex. While the deuteration in this compound primarily impacts metabolic rate through the kinetic isotope effect, the biological potency is ultimately a result of the interaction of the active metabolite (deuterated dopamine) with its targets (dopamine receptors), which is a stereoselective process. The enhanced and prolonged presence of deuterated dopamine, due to the isotopic effect on metabolism, is hypothesized to lead to a more sustained therapeutic effect nih.govdrugdiscoverynews.com.
Advanced Research Methodologies for Sd 1077 Studies
Chromatographic and Spectrometric Techniques for Drug and Metabolite Quantification
Accurate quantification of SD-1077 and its metabolites in biological matrices is essential for pharmacokinetic and metabolic profiling studies. Chromatographic techniques, often coupled with mass spectrometry, provide the necessary sensitivity and specificity for these analyses.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds and their metabolites in various biological samples. While the search results specifically highlight LC-MS/MS for the quantification of this compound and its metabolites wikipedia.orgfishersci.ca, HPLC, often as a front-end separation method for mass spectrometry, plays a foundational role. HPLC systems, equipped with components such as binary pumps, online degassers, autosamplers, and column ovens, are utilized to achieve chromatographic separation based on the physicochemical properties of the analytes sigmaaldrich.com. The choice of stationary phase, such as a C18 column, and mobile phase composition, often involving gradients of solvents like methanol (B129727) or acetonitrile (B52724) and aqueous solutions with modifiers such as formic acid, are optimized to achieve adequate resolution of the target compounds from endogenous matrix components sigmaaldrich.com. Although specific standalone HPLC applications solely for this compound quantification were not detailed in the search results, the principles of HPLC are integral to the LC-MS/MS methods employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS), is a powerful technique for the identification and quantification of drugs and their metabolites in complex biological matrices such as plasma and urine wikipedia.orgfishersci.canih.gov. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
In studies involving this compound, LC-MS/MS has been applied to quantify the parent compound, L-DOPA (as a reference), carbidopa (B1219), and key metabolites wikipedia.orgfishersci.ca. The selective deuteration of this compound allows for differentiation from endogenous L-DOPA and facilitates the study of its unique metabolic fate wikipedia.org. Metabolites of interest in the context of this compound, a deuterated L-DOPA precursor, include those formed through the metabolic pathways of dopamine (B1211576), such as 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and 3-O-methyldopa (3-OMD) wikipedia.orgfishersci.cawikipedia.org.
The LC-MS/MS method typically involves optimizing parameters such as ionization mode (e.g., electrospray ionization, ESI), scanning mode (e.g., multiple reaction monitoring, MRM), capillary voltage, source temperature, and gas flows to achieve optimal signal intensity and specificity for each analyte sigmaaldrich.com. Sample preparation techniques, such as protein precipitation, are employed to extract the analytes from the biological matrix prior to LC-MS/MS analysis sigmaaldrich.comnih.gov. The use of internal standards, including isotopically labeled analogues, is crucial for accurate quantification nih.gov.
LC-MS/MS enables the determination of pharmacokinetic parameters by measuring the concentrations of this compound and its metabolites in biological samples collected over time wikipedia.orgfishersci.ca. This provides crucial data on absorption, distribution, metabolism, and excretion. Furthermore, LC-MS can be used for metabolite profiling, allowing for the identification of novel or unexpected metabolites, although specific detailed metabolite identification workflows for this compound beyond the expected dopamine metabolites were not extensively described in the provided search results.
In Vitro Assay Development for Enzyme Activity and Binding Studies
In vitro assays are indispensable tools for elucidating the mechanisms of action of this compound at the molecular level, including its interaction with enzymes involved in its metabolism and its binding affinity to target proteins.
In the context of this compound, which is a precursor to dopamine, in vitro studies have included radioligand binding assays to evaluate its binding to the dopamine transporter wikipedia.orgwikipedia.org. These assays typically involve incubating a biological sample containing the target protein (e.g., cell membranes expressing the dopamine transporter) with a radiolabeled ligand that specifically binds to the target, in the presence of varying concentrations of the test compound (this compound) nih.govnih.gov. By measuring the displacement of the radiolabeled ligand, the binding affinity of this compound to the dopamine transporter can be determined. This information is vital for understanding how this compound or its active metabolite, deuterated dopamine, interacts with the reuptake mechanism for dopamine.
While the search results specifically mention dopamine transporter binding assays wikipedia.orgwikipedia.org, other potential in vitro studies relevant to this compound could involve evaluating its interaction with enzymes responsible for its metabolism, such as aromatic L-amino-acid decarboxylase (DOPA decarboxylase) which converts L-DOPA to dopamine, and enzymes involved in dopamine metabolism like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) wikipedia.orgwikipedia.orgucl.ac.uk. Enzyme activity assays could be developed to assess the rate at which this compound is metabolized by these enzymes and how the deuteration affects these rates compared to non-deuterated L-DOPA. These assays often involve incubating the enzyme with the substrate (this compound) and measuring the formation of the product over time, often using chromatographic or spectrometric methods for quantification guidetoimmunopharmacology.org.
Application of Advanced Animal Models for Neurodegenerative Research
Animal models are critical for studying the in vivo effects of this compound, particularly in the context of neurodegenerative diseases like Parkinson's disease, for which it is being developed wikipedia.orgfishersci.cawikipedia.org. These models allow researchers to investigate the pharmacokinetics and pharmacodynamics of this compound in a living system and to assess its potential therapeutic efficacy and mechanisms of action in a disease setting.
Preclinical studies on this compound have utilized animal models of Parkinson's disease to demonstrate the effects of deuteration on dopamine metabolism and striatal dopamine output wikipedia.orgwikipedia.org. Rodent models are commonly used in neurodegenerative research due to their genetic tractability, relatively short lifespan, and the availability of established models that mimic certain aspects of human neurodegenerative conditions uni.lu.
In these animal models, this compound can be administered, and various biological samples (e.g., plasma, brain tissue, striatal dialysate) can be collected at different time points to assess drug and metabolite concentrations using techniques like LC-MS/MS wikipedia.orgfishersci.ca. Microdialysis, for instance, can be used to measure extracellular dopamine levels in specific brain regions like the striatum, providing insights into the neurochemical effects of this compound wikipedia.org. These studies have indicated that the deuteration in this compound leads to slower metabolism of the resulting deuterated dopamine, contributing to enhanced stability and behavioral potency in a Parkinson's disease animal model wikipedia.org.
The use of advanced animal models allows for the investigation of the impact of this compound on motor function, neurochemistry, and potentially neuroprotection, providing crucial data to support its development for neurodegenerative disorders.
Mathematical and Computational Modeling of Drug Kinetics and Dynamics
Mathematical and computational modeling are essential for integrating data from in vitro and in vivo studies to develop a comprehensive understanding of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. These models can predict drug behavior, optimize dosing strategies for preclinical and clinical studies, and help elucidate the relationship between drug exposure and observed effects.
In the pharmacokinetic evaluation of this compound, noncompartmental analysis has been used to determine key PK parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) wikipedia.orgfishersci.ca. This approach provides a descriptive analysis of the drug's fate in the body based on experimental data without assuming a specific compartmental model.
More advanced mathematical and computational modeling techniques, such as compartmental modeling and physiologically based pharmacokinetic (PBPK) modeling, can be applied to this compound data citeab.comfishersci.ca. Compartmental models describe the body as a system of interconnected compartments, allowing for the estimation of absorption, distribution, metabolism, and excretion rates. PBPK models, on the other hand, use physiological parameters (e.g., organ volumes, blood flows) and in vitro data (e.g., metabolic rates, protein binding) to predict drug concentrations in various tissues and organs. These models can be particularly useful for extrapolating findings from animal models to humans and for predicting potential drug-drug interactions.
Pharmacodynamic modeling aims to quantify the relationship between drug exposure (e.g., plasma or effect-site concentration) and the observed biological response guidetopharmacology.orgnih.gov. For this compound, PK/PD models could link the concentrations of deuterated dopamine in the brain to improvements in motor function in animal models. These models can help determine the dose-response relationship, the time course of the effect, and the target concentration required for a desired therapeutic outcome. While specific detailed PK/PD models for this compound were not fully elaborated in the search results, the principles of PK/PD modeling are highly relevant to its development, especially given the observed correlation between slower deuterated dopamine metabolism and enhanced effects in animal models wikipedia.org.
Future Research Directions and Translational Perspectives
Further Elucidation of Novel Metabolic Pathways Influenced by Deuteration
The strategic incorporation of deuterium (B1214612) into the structure of L-DOPA to form SD-1077 is primarily aimed at reducing the rate of metabolic degradation, particularly by enzymes like monoamine oxidase (MAO) and dopamine (B1211576) β-hydroxylase (DBH) researchgate.netnih.govnih.gov. This slower breakdown of deuterated dopamine is intended to prolong its presence and activity in the central nervous system medkoo.comresearchgate.netnih.gov.
Studies have provided evidence that this compound leads to a significantly higher systemic exposure to dopamine compared to non-deuterated L-DOPA when administered with carbidopa (B1219) researchgate.netnih.govnih.gov. For instance, in a study involving healthy subjects, the geometric least squares mean ratios (GMRs) for dopamine exposure (AUC₀-t) after this compound/carbidopa administration were approximately 2.06 (90% CI: 1.68–2.52) compared to L-DOPA/carbidopa nih.govnih.gov. This finding supports the intended effect of deuteration in slowing MAO-mediated dopamine metabolism, as indicated by a reduced ratio of the metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine nih.govnih.gov.
However, the impact of deuteration can extend beyond the targeted metabolic pathways, potentially leading to altered activity in other enzymatic routes, a phenomenon sometimes referred to as "metabolic switching" bioscientia.denih.govjuniperpublishers.com. Research indicates increased systemic exposure to metabolites produced by catechol-O-methyltransferase (COMT), specifically 3-methoxytyramine (3-MT) and 3-O-methyldopa (3-OMD), following this compound/carbidopa administration nih.govnih.gov. The GMRs for 3-MT exposure (AUC₀-t) were approximately 1.66 (90% CI: 1.42–1.93), and for 3-OMD (AUC₀-t) were about 1.31 (90% CI: 1.27, 1.36) nih.govnih.gov. Future research is crucial to fully map and understand the influence of deuteration on all relevant metabolic pathways, including the quantitative impact on metabolite formation and clearance. This comprehensive understanding is vital for predicting long-term drug behavior and potential interactions.
Investigation of Long-Term Neurobiological Effects in Preclinical Models
Preclinical investigations have suggested that this compound's slower metabolism of central deuterated dopamine could result in a more sustained therapeutic effect medkoo.comresearchgate.netnih.gov. To fully ascertain the potential benefits and consequences of this sustained dopaminergic stimulation, comprehensive long-term neurobiological studies in preclinical models are warranted.
These studies should aim to evaluate the chronic impact of this compound on various aspects of neurobiology relevant to Parkinson's disease and other potential indications. Key areas of investigation include the long-term effects on dopaminergic neuron function and survival, changes in dopamine receptor expression and sensitivity, and alterations in neural circuit activity. Furthermore, assessing the influence of prolonged this compound exposure on protein aggregation, neuroinflammation, and other pathological processes underlying neurodegenerative disorders is critical. While initial studies in healthy volunteers showed comparable peripheral pharmacokinetics and safety to L-DOPA/carbidopa, the long-term effects on the central nervous system require dedicated preclinical evaluation researchgate.netnih.govnih.gov. Such long-term preclinical data will be instrumental in predicting the durability of therapeutic response and identifying potential long-term neurological adaptations or complications.
Exploration of this compound's Potential in Other Dopaminergic System Disorders
As a compound designed to modulate dopaminergic signaling, this compound holds potential relevance for a range of disorders beyond Parkinson's disease that involve dysfunction of the dopaminergic system ontosight.aibiospace.com. These conditions include movement disorders like restless legs syndrome and Huntington's disease-associated chorea, as well as certain psychiatric and neurological conditions where dopamine neurotransmission is implicated, such as ADHD, addiction, and mood disorders assumption.eduverywellhealth.com.
Future research should explore the therapeutic potential of this compound in preclinical models of these diverse dopaminergic system disorders. This would involve evaluating its efficacy in ameliorating disease-specific symptoms and assessing its impact on relevant neurochemical and behavioral markers. Comparative studies with existing treatments for these conditions would help determine if the altered pharmacokinetic profile and potentially more stable dopaminergic stimulation offered by this compound provide a therapeutic advantage. Identifying specific patient populations or disease subtypes within these broader categories that might benefit most from this compound's unique properties is also an important direction.
Development of Next-Generation Deuterated Analogues with Tailored Pharmacokinetics
The success demonstrated with this compound in modifying the metabolic profile of L-DOPA highlights the broader potential of deuteration as a strategy for optimizing drug properties ontosight.ainih.govinformaticsjournals.co.innih.govjuniperpublishers.com. This opens avenues for the development of next-generation deuterated analogues of dopamine precursors or agonists with even more precisely controlled pharmacokinetic profiles.
Future research in this area could involve systematic investigations into the effects of deuteration at different positions within the molecule to fine-tune metabolic stability, half-life, and the formation of specific metabolites. This could lead to the design of analogues with improved bioavailability, reduced peak-trough fluctuations, or altered tissue distribution. Furthermore, research could explore the impact of deuteration on drug transporter interactions and blood-brain barrier permeability to optimize delivery to the central nervous system. Advanced computational modeling and high-throughput screening techniques could play a significant role in identifying promising sites for deuteration and predicting the resulting pharmacokinetic properties, guiding the synthesis and evaluation of novel deuterated compounds.
Bridging Preclinical Findings to Inform Future Research Initiatives
Effectively translating findings from preclinical research on this compound into the design and execution of future clinical studies is paramount for its successful development. This translational bridge involves several key components acmedsci.ac.uk.
Detailed pharmacokinetic and pharmacodynamic data obtained from preclinical models and early-phase clinical trials in healthy volunteers, such as the study comparing this compound/carbidopa to L-DOPA/carbidopa, are essential for informing dose selection and predicting drug behavior in patient populations researchgate.netnih.govnih.gov. Insights gained from long-term preclinical studies regarding neurobiological effects and potential biomarkers can guide the selection of endpoints and monitoring strategies in clinical trials. Furthermore, promising results from preclinical explorations of this compound in other dopaminergic disorders can directly inform the rationale and design of clinical trials in those specific patient groups. Establishing robust correlations between preclinical observations and clinical outcomes is crucial for increasing the probability of success in later-stage clinical development and ensuring that future research initiatives are scientifically grounded and clinically relevant.
Q & A
Q. What is the mechanism by which SD-1077 prolongs dopamine half-life compared to L-DOPA?
this compound incorporates deuterium at specific positions in the L-DOPA structure, which reduces the rate of metabolic degradation by monoamine oxidase (MAO). This kinetic isotope effect stabilizes the C-D bond, slowing enzymatic cleavage and extending the active lifespan of dopamine (DA) in synaptic regions. Preclinical models demonstrate prolonged striatal DA concentrations in rats, though plasma elimination remains rapid due to peripheral metabolism .
Q. What preclinical models have been used to study this compound's efficacy?
Studies utilize 6-hydroxydopamine (6-OHDA) lesioned mice (a Parkinson’s disease model) and healthy rats. In these models, this compound administration shows reduced motor fluctuations compared to L-DOPA, with delayed DA clearance in the striatum. These models help isolate central vs. peripheral pharmacokinetic (PK) effects .
Q. What are the primary pharmacokinetic parameters of this compound in human studies?
In healthy subjects, this compound exhibits a plasma elimination half-life of minutes, similar to L-DOPA, due to rapid peripheral decarboxylation. However, deuterium substitution does not alter systemic exposure, as shown in crossover studies comparing this compound/carbidopa (CD) and L-DOPA/CD. Urinary excretion patterns and metabolite profiles are comparable, confirming consistent peripheral inhibition by CD .
Q. How does deuterium substitution in this compound influence its metabolic stability?
Deuterium at non-decarboxylation sites (e.g., β-carbon positions) slows MAO-mediated deamination without affecting aromatic L-amino acid decarboxylase (AADC) activity. This selective stabilization reduces DA turnover in the brain, as observed in rodent microdialysis studies .
Q. What evidence supports this compound's potential to reduce motor fluctuations in Parkinson’s disease?
Preclinical data show this compound prolongs striatal DA levels and reduces dyskinesia in 6-OHDA mice. The delayed DA decline suggests stabilized neurotransmission, which could translate to fewer "off" periods in patients .
Advanced Research Questions
Q. How do researchers address discrepancies in this compound's central vs. peripheral pharmacokinetic effects?
Compartmental PK modeling separates central (brain) and peripheral (plasma) DA dynamics. Microdialysis in rodents measures striatal DA directly, while positron emission tomography (PET) in humans tracks labeled DA analogs. These methods reveal that this compound’s plasma half-life underestimates its central efficacy due to blood-brain barrier partitioning .
Q. What methodological approaches validate this compound's selective deuterium substitution without altering pharmacological activity?
Isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) confirm deuterium placement. Comparative PK/PD studies in knock-out MAO models (e.g., MAO-B-deficient mice) isolate isotope effects from enzymatic interference. This compound and L-DOPA show equivalent AADC conversion rates, confirming structural fidelity .
Q. How can researchers optimize experimental designs to differentiate between MAO-dependent and -independent effects of this compound?
Co-administration with MAO inhibitors (e.g., selegiline) or using MAO knock-out models clarifies isotope-specific effects. Time-course analyses of DA metabolites (e.g., DOPAC, HVA) in cerebrospinal fluid further distinguish MAO-mediated degradation pathways .
Q. What statistical methods are appropriate for analyzing time-dependent dopamine concentration data in this compound studies?
Non-linear mixed-effects modeling (NONMEM) accounts for inter-subject variability in PK parameters. Bootstrapping validates model robustness, while ANOVA compares area-under-the-curve (AUC) differences between this compound and L-DOPA cohorts .
Q. What strategies mitigate confounding variables when comparing this compound and L-DOPA in crossover studies?
Randomized, double-blind designs with washout periods control for carryover effects. Stratified sampling by CYP2D6 or MAO genotype reduces metabolic variability. Parallel-arm studies in non-human primates (e.g., MPTP-treated macaques) provide translational consistency .
Methodological Considerations
- Data Contradiction Analysis : When preclinical rodent data conflict with human PK findings (e.g., plasma half-life vs. central efficacy), use species-specific physiologically based pharmacokinetic (PBPK) models to adjust for metabolic scaling differences .
- Experimental Design : For dose-response studies, employ adaptive trial designs to minimize sample size while maximizing PK/PD resolution.
- Ethical Compliance : Human studies must adhere to FDA/EMA guidelines for deuterated drugs, including rigorous safety profiling for deuterium-related toxicity (e.g., in NCT-registered Phase I trials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
